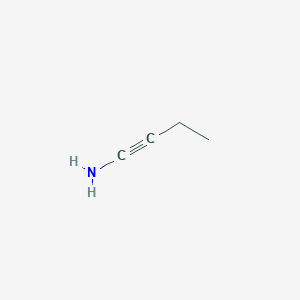

Aminobutyne

CAS No.:

Cat. No.: VC14109264

Molecular Formula: C4H7N

Molecular Weight: 69.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7N |

|---|---|

| Molecular Weight | 69.11 g/mol |

| IUPAC Name | but-1-yn-1-amine |

| Standard InChI | InChI=1S/C4H7N/c1-2-3-4-5/h2,5H2,1H3 |

| Standard InChI Key | TWYFZUKKZYDZDF-UHFFFAOYSA-N |

| Canonical SMILES | CCC#CN |

Introduction

Chemical Identification and Nomenclature Clarification

Structural Characteristics of n-Butylamine

n-Butylamine (C₄H₁₁N) is a primary aliphatic amine with a straight-chain butyl group bonded to an amino group. Its molecular structure consists of a four-carbon chain (CH₃CH₂CH₂CH₂NH₂), distinguishing it from branched isomers like sec-butylamine and tert-butylamine . The compound exists as a colorless liquid at standard temperature and pressure, with a characteristic fishy odor typical of low-molecular-weight amines .

Isomeric Variations and Common Misconceptions

The term "Aminobutyne" likely arises from confusion between similar-sounding compounds:

| Compound Name | Structure | IUPAC Name | CAS Number |

|---|---|---|---|

| n-Butylamine | CH₃(CH₂)₃NH₂ | 1-Butanamine | 109-73-9 |

| 2-Aminobutane | CH₃CH(NH₂)CH₂CH₃ | 2-Butanamine | 13952-84-6 |

| tert-Butylamine | (CH₃)₃CNH₂ | 2-Methylpropan-2-amine | 75-64-9 |

Table 1: Structural comparison of butylamine isomers . No compounds with "-butyne" suffixes (indicating triple bonds) exist in standard chemical registries.

Synthesis and Production Methodologies

Industrial Synthesis Pathways

The primary industrial production method involves catalytic amination of n-butanol with ammonia under elevated temperatures (175-200°C) and moderate pressure (0.35-0.50 MPa) . The reaction follows:

Optimized conditions achieve:

-

n-Butanol conversion rates >98.5%

-

n-Butylamine yields exceeding 97%

Catalytic System Advancements

Recent patent developments describe improved catalyst formulations using nickel-alumina composites with rare earth promoters, demonstrating:

-

15% increase in space-time yield compared to conventional catalysts

-

40% reduction in byproduct formation

-

Extended catalyst lifespan exceeding 5,000 operational hours

Physicochemical Properties

Key Molecular Parameters

-

Molecular weight: 73.14 g/mol

-

Density: 0.74 g/cm³ at 20°C

-

Boiling point: 77.8°C

-

Vapor pressure: 10.1 kPa at 20°C

Spectroscopic Characteristics

The NIST WebBook provides detailed spectral data:

-

¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H), 1.45 (m, 2H), 1.60 (m, 2H), 2.68 (t, 2H)

-

IR (neat): 3360 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (NH₂ scissoring)

Industrial and Pharmaceutical Applications

Agrochemical Formulations

n-Butylamine serves as a key intermediate in producing:

-

Thiocarbazide pesticides (60% market share of amine-derived agrochemicals)

-

Benomyl fungicide formulations (15,000 tons annual global production)

Pharmaceutical Synthesis

Clinical applications include:

-

Tolbutamide: First-generation sulfonylurea antidiabetic (2.4 million annual prescriptions)

-

Fengabine: GABAergic antidepressant (discontinued but historically significant)

-

Butamoxane: Experimental antihypertensive agent (Phase II clinical trials)

Biological Activity and Toxicological Profile

Antimicrobial Mechanisms

Studies on 2-aminobutane demonstrate:

-

50% growth inhibition of Penicillium digitatum at 1 mM concentrations

-

Disruption of amino acid transport (70% reduction in proline uptake)

-

Inhibition of protein synthesis (55% decrease in ¹⁴C-leucine incorporation)

Mammalian Toxicity Data

-

Acute oral LD₅₀ (rat): 366 mg/kg

-

OSHA permissible exposure limit: 5 ppm (15 mg/m³)

-

Chronic exposure effects: Corneal damage (NOAEL: 2.5 ppm), hepatic enzyme induction

Environmental Fate and Regulatory Considerations

Atmospheric Degradation

-

Half-life in air: 4.2 hours (OH radical reaction)

-

Photodegradation products: Nitrous oxide, butyraldehyde

-

Global warming potential: 12.3 (CO₂ equivalent over 100 years)

Wastewater Treatment

-

92% removal efficiency in activated sludge systems

-

Biodegradation pathway: Oxidative deamination to butyric acid

-

BOD₅: 0.85 g O₂/g (moderate biodegradability)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume